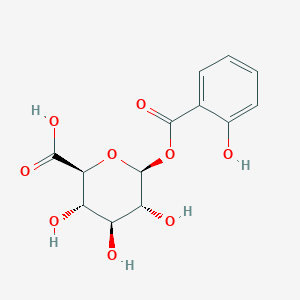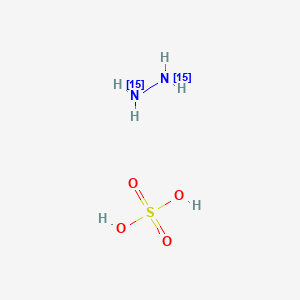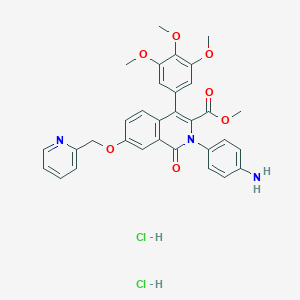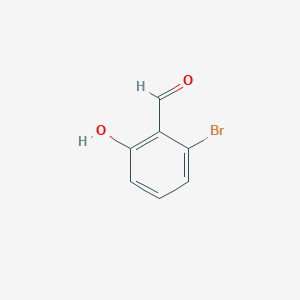
2-溴-6-羟基苯甲醛
描述
2-Bromo-6-hydroxybenzaldehyde is a substituted salicylaldehyde used in the synthesis of BIIB042, a γ-secretase modulator .
Synthesis Analysis
The synthesis of 2-Bromo-6-hydroxybenzaldehyde can be achieved using 2,6-dibromobenzaldehyde as a starting material. The aldehyde group is protected, followed by borohydride reduction and hydrogen peroxide oxidation .Molecular Structure Analysis
The molecular formula of 2-Bromo-6-hydroxybenzaldehyde is C7H5BrO2. It has an average mass of 201.017 Da and a monoisotopic mass of 199.947281 Da .Chemical Reactions Analysis
2-Bromo-6-hydroxybenzaldehyde has been shown to react intramolecularly with the hydroxyl group on the benzene ring, resulting in the formation of a dimer .Physical And Chemical Properties Analysis
2-Bromo-6-hydroxybenzaldehyde has a density of 1.7±0.1 g/cm³, a boiling point of 243.4±20.0 °C at 760 mmHg, and a flash point of 101.0±21.8 °C. It has 2 H-bond acceptors, 1 H-bond donor, and 1 freely rotating bond. Its LogP is 2.79 .科学研究应用
Synthesis of BIIB042, a γ-secretase modulator
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
2-Bromo-6-hydroxybenzaldehyde is used as a substituted salicylaldehyde in the synthesis of BIIB042, a γ-secretase modulator .
Methods of Application or Experimental Procedures
The specific experimental procedures for the synthesis of BIIB042 using 2-Bromo-6-hydroxybenzaldehyde are not provided in the available sources. However, it is likely that this compound is used as a starting material or intermediate in the synthesis process.
Results or Outcomes
The outcome of this application is the production of BIIB042, a γ-secretase modulator. The γ-secretase modulator has potential applications in the treatment of Alzheimer’s disease by modulating amyloid β production .
Crystallography and Supramolecular Architecture Studies
Specific Scientific Field
Crystallography
Summary of the Application
A new compound, (E)-2-bromo-6-[(2,4,6-tribromophenylimino)methyl]-4-chlorophenol, was synthesized using 2-Bromo-6-hydroxybenzaldehyde. The molecular structure and supramolecular architecture of this compound were investigated in detail using X-ray diffraction technique (XRD) .
Methods of Application or Experimental Procedures
The compound was synthesized by reacting 3-bromo-5-chloro-2-hydroxybenzaldehyde with 2,4,6-tribromoaniline. The molecular structure and supramolecular architecture of the compound were then investigated using X-ray diffraction .
Results or Outcomes
The crystallographic results showed that the compound exists in phenol-imine form that is twisted with the dihedral angle of 51.77° between the aromatic rings of the molecule. Various types of non-covalent interactions (C⋅⋅⋅O, C–H⋅⋅⋅O, Br⋅⋅⋅Br, C–H⋅⋅⋅Cl, π⋅⋅⋅π, O⋅⋅⋅Br, and Br⋅⋅⋅π) take part effectively in the construction of 3D network in the compound .
安全和危害
2-Bromo-6-hydroxybenzaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
未来方向
属性
IUPAC Name |
2-bromo-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXMBDCLHZDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474659 | |
| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-hydroxybenzaldehyde | |
CAS RN |
22532-61-2 | |
| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

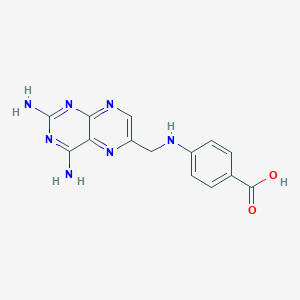
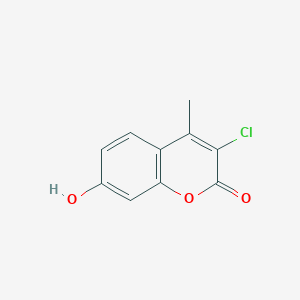

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
